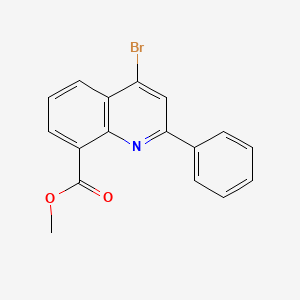
Methyl 4-bromo-2-phenylquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-phenylquinoline-8-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 2nd position, and a carboxylate ester group at the 8th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2-phenylquinoline-8-carboxylate typically involves the following steps:
Phenylation: The phenyl group can be introduced at the 2nd position of the quinoline ring through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Esterification: The carboxylate ester group at the 8th position can be introduced through esterification of the corresponding carboxylic acid using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the bromine atom can lead to the formation of the hydrogenated quinoline derivative.
Substitution: The bromine atom at the 4th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols and hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-bromo-2-phenylquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-phenylquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
- Methyl 4-chloro-2-phenylquinoline-8-carboxylate
- Methyl 4-fluoro-2-phenylquinoline-8-carboxylate
- Methyl 4-iodo-2-phenylquinoline-8-carboxylate
Comparison:
- Bromine vs. Chlorine/Fluorine/Iodine: The presence of different halogen atoms at the 4th position can significantly affect the compound’s reactivity, biological activity, and electronic properties. Bromine, being larger and less electronegative than chlorine and fluorine, may result in different binding affinities and reaction rates.
- Phenyl Group: The phenyl group at the 2nd position provides steric hindrance and electronic effects that can influence the compound’s overall reactivity and stability.
- Carboxylate Ester Group: The ester group at the 8th position is crucial for the compound’s solubility and potential interactions with biological targets.
Methyl 4-bromo-2-phenylquinoline-8-carboxylate stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are distinct from its analogues.
Properties
CAS No. |
651311-52-3 |
|---|---|
Molecular Formula |
C17H12BrNO2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
methyl 4-bromo-2-phenylquinoline-8-carboxylate |
InChI |
InChI=1S/C17H12BrNO2/c1-21-17(20)13-9-5-8-12-14(18)10-15(19-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
OXCWZPKDSRJDDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















